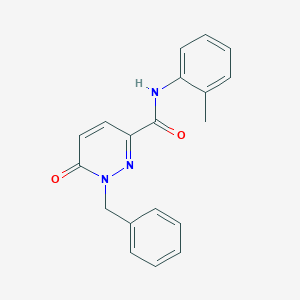

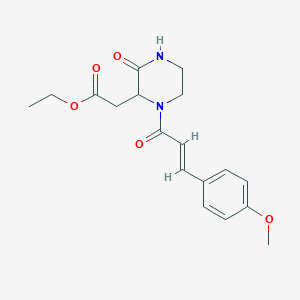

![molecular formula C12H11BrN4O B2771384 2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2319786-55-3](/img/structure/B2771384.png)

2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Azirine-triazole hybrids, 1-R-5- (3-aryl-2H-azirin-2-yl)-1H-1,2,3-triazoles, were selectively synthesized by reaction of 1- (3-aryl-2H-azirin-2-yl)-2- (triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides in high yields at room temperature .Molecular Structure Analysis

The molecular structure of this compound is unique and versatile, which allows for diverse applications ranging from drug discovery to materials science.Chemical Reactions Analysis

Azirine-triazole hybrids, 1-R-5- (3-aryl-2H-azirin-2-yl)-1H-1,2,3-triazoles, were selectively synthesized by reaction of 1- (3-aryl-2H-azirin-2-yl)-2- (triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides in high yields at room temperature . The reaction with 2-azidopyridine makes it possible to obtain azirine-triazole-pyridine hybrids .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research on similar compounds has focused on synthesis techniques and the characterization of their chemical properties. For instance, studies on bromophenols and triazole derivatives have demonstrated methods for synthesizing compounds with potential antioxidant properties, highlighting the role of bromination and other chemical reactions in modifying the biological activity of these compounds (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). These findings suggest a path for the synthesis of "(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-bromophenyl)methanone" and its derivatives, potentially exploring their chemical and physical properties for various applications.

Antioxidant and Biological Activity

The antioxidant activity of related compounds has been a significant area of study. For example, the synthesis of dibromophenol derivatives and their evaluation for antioxidant activities provide a foundation for investigating the biological activities of similarly structured compounds (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010). This research underscores the potential of "(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-bromophenyl)methanone" in contributing to the development of compounds with significant antioxidant and possibly other biological activities.

Catalytic and Synthetic Applications

The use of triazolyl derivatives in catalysis, such as in the Huisgen 1,3-dipolar cycloaddition, indicates the versatility of these compounds in synthetic chemistry. A study on a tris(triazolyl)methanol ligand for catalyzing cycloadditions points to the potential of triazolyl-containing compounds in facilitating various chemical reactions, offering insights into their application in synthetic pathways (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Propiedades

IUPAC Name |

(2-bromophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN4O/c13-11-4-2-1-3-10(11)12(18)16-7-9(8-16)17-14-5-6-15-17/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIXNJBSBPEAEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Br)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(4-Acetamidopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2771302.png)

![8-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2771303.png)

![2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2771311.png)

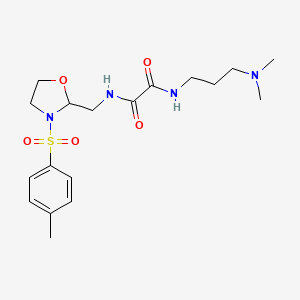

![Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2771312.png)

![2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2771318.png)

![N-(2-methoxyethyl)-4-{[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2771320.png)

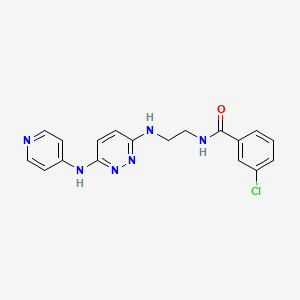

![N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2771324.png)